3-Methoxy-4-methyl-2-cyclopenten-1-one

Description

Overview of Cyclopentenone Chemistry and its Research Significance

The cyclopentenone ring is a core structural motif found in a vast number of natural products and biologically active molecules. sigmaaldrich.comthieme-connect.com These five-membered cyclic enones are powerful and versatile building blocks in organic synthesis due to the diverse reactivity of their α,β-unsaturated ketone system. acs.org The core structure is highly reactive, with established methods for chemical modification at every position. thieme-connect.com

Key reactions of the cyclopentenone scaffold include:

Nucleophilic Conjugate Addition (Michael Addition): The electron-deficient β-carbon is susceptible to attack by a wide range of nucleophiles.

Diels-Alder Reaction: The double bond of the enone can act as a dienophile, reacting with dienes to form complex cyclic systems.

Pauson-Khand Reaction: A powerful method for constructing the cyclopentenone ring itself from an alkyne, an alkene, and carbon monoxide. thieme-connect.com

Nazarov Cyclization: The acid-catalyzed cyclization of divinyl ketones to form cyclopentenones. thieme-connect.com

The significance of cyclopentenone chemistry is underscored by its presence in crucial biological molecules like prostaglandins (B1171923), which are involved in inflammation and other physiological processes, and in potent anticancer agents. acs.org The pursuit of efficient and stereoselective methods to synthesize substituted cyclopentenones remains an active and important area of chemical research. acs.org

Table 1: Major Synthetic Routes to the Cyclopentenone Core

| Synthesis Method | Precursors | Key Features |

| Pauson-Khand Reaction | Alkene, Alkyne, Carbon Monoxide | Convergent, atom-economical, often cobalt- or rhodium-catalyzed. thieme-connect.com |

| Nazarov Cyclization | Divinyl Ketones | Electrocyclic reaction, typically acid-catalyzed, forms the C4-C5 bond. thieme-connect.com |

| Aldol (B89426) Condensation | 1,4-Dicarbonyls (e.g., 2,5-Hexanedione) | Intramolecular cyclization followed by dehydration. chemicalbook.com |

| Ring-Closing Metathesis | Acyclic Dienes | Utilizes ruthenium or molybdenum catalysts to form the cyclic alkene. |

Structural Context and Relationship to Key Cyclopentenone Derivatives

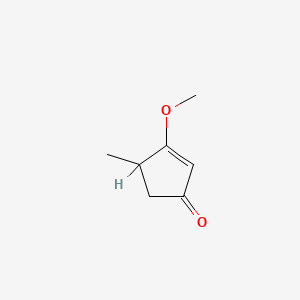

3-Methoxy-4-methyl-2-cyclopenten-1-one belongs to the family of substituted cyclopentenones. Its specific structure, featuring a methoxy (B1213986) group at the C3 position and a methyl group at C4, distinguishes it from simpler, more commonly cited derivatives and imparts unique chemical properties.

The methoxy group at C3 makes the compound a vinylogous ester, or an enol ether. This functionality can influence its reactivity in several ways:

It activates the double bond towards electrophilic attack.

It can direct metallation or other reactions to the C2 position.

The methoxy group can be a target for hydrolysis under acidic conditions to yield a 1,3-dione.

The methyl group at the C4 position introduces a stereocenter, meaning the compound can exist as a pair of enantiomers ((4R) and (4S)). Syntheses of this molecule would either produce a racemic mixture or require asymmetric methods to yield a single enantiomer. This chiral center is significant, as the stereochemistry of substituents on the cyclopentenone ring is often crucial for the biological activity of the final target molecule. acs.org

Table 2: Structural Comparison of this compound and Related Derivatives

| Compound Name | Structure | Key Structural Features | Research Significance |

| 2-Cyclopenten-1-one |  | Unsubstituted parent compound. | Benchmark substrate for studying cyclopentenone reactivity (e.g., Michael additions, MBH reactions). acs.org |

| 3-Methyl-2-cyclopenten-1-one |  | Methyl group at C3. | Endogenous metabolite, flavor compound, and product of intramolecular aldol condensation of 2,5-hexanedione (B30556). chemicalbook.commedchemexpress.com |

| 3-Methoxy-2-cyclopenten-1-one |  | Methoxy group at C3. | A known synthetic intermediate used to prepare more complex molecules, including other cyclopentenones and antibiotics. sigmaaldrich.com |

| This compound |  | Methoxy group at C3, Methyl group at C4. | Contains a chiral center and an enol ether functionality. nih.gov |

Structure

3D Structure

Properties

CAS No. |

7180-61-2 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

3-methoxy-4-methylcyclopent-2-en-1-one |

InChI |

InChI=1S/C7H10O2/c1-5-3-6(8)4-7(5)9-2/h4-5H,3H2,1-2H3 |

InChI Key |

XPIDVFODBVIXGV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)C=C1OC |

Origin of Product |

United States |

Spectroscopic Characterization and Advanced Analytical Techniques in Research of 3 Methoxy 4 Methyl 2 Cyclopenten 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. However, specific NMR data for 3-Methoxy-4-methyl-2-cyclopenten-1-one, including proton (¹H) and carbon-13 (¹³C) chemical shifts, coupling constants, and two-dimensional correlations, are not documented in surveyed scholarly articles.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

A detailed ¹H NMR analysis would provide critical information on the electronic environment of each proton, their connectivity, and stereochemical relationships. This would involve assigning chemical shifts to the methoxy (B1213986) protons, the vinylic proton, the chiral center proton, and the methylene (B1212753) protons of the cyclopentenone ring. However, no published studies with this specific data could be identified.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Similarly, ¹³C NMR data, which is fundamental for identifying the carbon framework of a molecule, is not available for this compound in the reviewed literature. Such data would confirm the number of distinct carbon environments and provide insights into the electronic nature of the carbonyl, vinylic, and aliphatic carbons.

Two-Dimensional NMR Techniques (e.g., NOESY, HMBC, TOCSY, ROESY)

Advanced 2D NMR techniques are instrumental in assembling complex molecular structures by revealing through-bond and through-space correlations between nuclei. There is no evidence in the available literature of these techniques being applied to this compound for detailed structural confirmation.

Vibrational Spectroscopy for Molecular Structure and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy Investigations

Specific FTIR spectra detailing the characteristic absorption bands for the carbonyl (C=O), carbon-carbon double bond (C=C), carbon-oxygen bonds (C-O), and carbon-hydrogen bonds (C-H) of this compound have not been reported in the scientific literature surveyed.

Raman Spectroscopy Studies

Complementary to FTIR, Raman spectroscopy provides information on the vibrational modes of a molecule. No Raman spectroscopic data for this compound could be located in the course of this research.

Mass Spectrometry for Identification and Quantitative Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of this compound, it is indispensable for confirming the molecular weight and elucidating the structure of the molecule. When coupled with chromatographic techniques, it provides a robust method for both identifying and quantifying the compound in various samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds such as this compound. In this method, the compound is first separated from other components in a sample based on its boiling point and interaction with a capillary column. Following separation, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This ionization process causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that serves as a chemical "fingerprint."

The mass spectrum of a related compound, 2-Methyl-2-cyclopenten-1-one, shows a prominent molecular ion peak (the unfragmented molecule) and characteristic fragment ions that help in its identification. nist.gov For this compound (molecular weight: 126.15 g/mol ), analysis by GC-MS would be expected to yield a molecular ion peak at m/z 126. The subsequent fragmentation pattern would be crucial for structural confirmation, likely involving the loss of the methoxy group (-OCH3) or methyl group (-CH3).

Identification is further solidified by comparing the obtained mass spectrum and the retention time—the time it takes for the compound to pass through the GC column—with those of a known standard or with entries in spectral libraries like the NIST Mass Spectrometry Data Center. nist.govmarshall.edu While GC-MS is considered a gold standard for drug identification, the analysis of analogs can be challenging due to similar retention times and mass spectra, necessitating careful method validation. marshall.edu

Table 1: Expected GC-MS Fragmentation Data for this compound

| Property | Expected Value/Characteristic |

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.15 g/mol |

| Expected Molecular Ion (M+) | m/z 126 |

| Key Fragment Ions (Predicted) | Loss of methoxy group (M-31), Loss of methyl group (M-15) |

| Ionization Mode | Electron Impact (EI) |

| Identification Method | Retention time and mass spectrum library matching |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an unparalleled level of precision, enabling the determination of a compound's elemental composition from its exact mass. pnnl.gov Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS can measure mass to several decimal places. This accuracy is critical for distinguishing between compounds that have the same nominal mass but different chemical formulas (isobars). pnnl.gov

For this compound, the molecular formula is C₇H₁₀O₂. The theoretical exact mass can be calculated using the precise masses of the most abundant isotopes of carbon, hydrogen, and oxygen.

Carbon (¹²C): 12.000000 Da

Hydrogen (¹H): 1.007825 Da

Oxygen (¹⁶O): 15.994915 Da

Theoretical Exact Mass of C₇H₁₀O₂ = (7 * 12.000000) + (10 * 1.007825) + (2 * 15.994915) = 126.06808 Da

An HRMS analysis that yields a mass measurement extremely close to this theoretical value provides unambiguous confirmation of the compound's elemental formula, significantly increasing the confidence of its identification, especially in complex environmental or biological samples where numerous compounds may be present. pnnl.gov

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Complex Matrices

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a specialized analytical technique used for characterizing non-volatile materials, such as polymers, or compounds embedded within a complex matrix. wikipedia.orgresearchgate.net The method involves heating the sample to a high temperature (typically 600–1000 °C) in an inert atmosphere. wikipedia.org This thermal energy breaks down large, complex molecules into smaller, more volatile fragments, a process called pyrolysis. These fragments are then introduced into a GC-MS system for separation and identification. pnnl.gov

While there is no specific research detailing the use of Py-GC/MS for this compound, the technique would be applicable if the compound were a component of a larger, non-volatile substance. For instance, it could be used to identify flavor or aroma compounds that have been incorporated into a food packaging polymer. The resulting pyrogram—the chromatogram of the pyrolysis products—would serve as a fingerprint of the original material, and the mass spectrometer would identify the individual fragments, including this compound if it were released during the process. This technique is advantageous as it often requires minimal sample preparation. gcms.cz

Chromatographic Separations and Purity Assessment

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. For this compound, both gas and liquid chromatography are vital for its isolation, identification, and purity assessment.

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GC × GC)

Standard Gas Chromatography (GC) is a primary method for assessing the purity of volatile compounds like this compound. A sample is vaporized and injected onto a chromatographic column, where it is separated into its components. The purity is determined by the percentage of the total area of the chromatogram that is represented by the peak for the compound of interest. Retention indices, which are standardized retention times, are used to help identify compounds by comparing them across different systems. For related cyclopentenone derivatives, retention indices have been determined on various polar and non-polar columns, which is a common practice for confident identification. nist.gov

For highly complex samples, such as coffee extracts where hundreds of aroma compounds exist, conventional one-dimensional GC may not provide sufficient separation, leading to co-eluting peaks. sepscience.comfoodsciencejournal.com In such cases, Comprehensive Two-Dimensional Gas Chromatography (GC × GC) offers significantly enhanced separation power. sepscience.comnih.gov This technique uses two different columns with distinct separation mechanisms (e.g., a non-polar column followed by a polar column). The coupling of these two independent separation dimensions allows for a much more detailed characterization of intricate mixtures, resolving components that would otherwise overlap in a standard GC analysis. foodsciencejournal.comsepsolve.com

Table 2: Comparison of GC and GC × GC for Compound Analysis

| Feature | Gas Chromatography (GC) | Comprehensive Two-Dimensional GC (GC × GC) |

| Principle | Single column separation based on volatility/polarity. | Two coupled columns with different selectivity. |

| Separation Capacity | Good; suitable for simple to moderately complex mixtures. | Excellent; superior resolving power for highly complex samples. sepscience.com |

| Peak Capacity | Hundreds of peaks. | Thousands of peaks. |

| Data Visualization | 2D Chromatogram (Signal intensity vs. Time). | 3D contour plot (Retention time 1 vs. Retention time 2). |

| Typical Application | Purity assessment, routine quantitative analysis. | Detailed characterization of complex volatile profiles (e.g., coffee, essential oils). concentratingonchromatography.com |

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. It is particularly well-suited for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For cyclopentenone derivatives, reverse-phase (RP) HPLC methods have been developed. sielc.comsielc.com

In a typical RP-HPLC setup for a compound like this compound, a non-polar stationary phase (like a C18 column) would be used with a polar mobile phase. The separation is based on the compound's hydrophobic interactions with the stationary phase. A common mobile phase could consist of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic or phosphoric acid to improve peak shape. sielc.comsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the conjugated enone system in the molecule absorbs UV light. This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Table 3: Typical HPLC Parameters for Cyclopentenone Derivative Analysis

| Parameter | Description |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | Newcrom R1 or similar C18 column. sielc.comsielc.com |

| Mobile Phase | Acetonitrile and water, often with an acid modifier (e.g., phosphoric acid). sielc.com |

| Detector | UV-Vis Detector |

| Application | Purity assessment, quantitative analysis, and isolation of impurities. sielc.com |

| MS Compatibility | The mobile phase can be made MS-compatible by replacing phosphoric acid with formic acid. sielc.com |

Chiral Chromatography for Enantiomeric Purity Analysis

Chiral chromatography is a critical analytical technique for the separation of enantiomers, which are non-superimposable mirror-image stereoisomers. sigmaaldrich.com For a chiral molecule like this compound, which possesses a stereocenter at the 4-position, determining the enantiomeric purity is essential in asymmetric synthesis and pharmacological studies. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and effective method for this purpose. nih.govmdpi.com

The fundamental principle of chiral separation relies on the differential interaction between the individual enantiomers and the chiral stationary phase. sigmaaldrich.com These CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing energies of association, leading to different retention times and, consequently, their separation. nih.gov A wide variety of CSPs are commercially available, with polysaccharide-based phases (e.g., derivatives of cellulose (B213188) and amylose) being particularly versatile and widely used for the resolution of various classes of chiral compounds, including cyclic enones. nih.govnih.gov

The development of a successful enantioselective method involves screening different CSPs and optimizing the mobile phase composition. nih.gov Mobile phases can range from normal-phase (e.g., hexane/isopropanol mixtures) to reversed-phase (e.g., acetonitrile/water mixtures) and polar organic modes. nih.gov Method optimization may also involve adjusting the flow rate and column temperature to enhance resolution. sigmaaldrich.com While specific application notes for the direct chiral separation of this compound are not prevalent in the reviewed literature, methods for structurally similar compounds provide a strong basis for method development. For instance, the optical purity of (S)-3-methoxycyclopentene was successfully determined by gas chromatography using a Ni-4-Pin chiral column. cdnsciencepub.com This demonstrates that both chiral GC and HPLC are viable approaches for assessing the enantiomeric excess of such compounds.

| Parameter | Typical Conditions | Purpose/Rationale |

|---|---|---|

| Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) | Provides broad enantioselectivity for a wide range of chiral compounds through various interactions (hydrogen bonding, dipole-dipole, etc.). |

| Column Dimensions | e.g., 250 mm x 4.6 mm, 5 µm particle size | Standard analytical column dimensions providing a balance of efficiency and analysis time. |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) | Common normal-phase system; the ratio is adjusted to optimize selectivity and retention time. |

| Flow Rate | 0.5 - 1.0 mL/min | Optimized to achieve good peak separation without excessive analysis time. Lower flow rates can sometimes improve resolution. sigmaaldrich.com |

| Temperature | Ambient (e.g., 25 °C) | Controlled temperature ensures reproducible retention times. Sub-ambient or elevated temperatures can be used to improve separation. |

| Detection | UV at 220-254 nm | The conjugated enone chromophore in the molecule allows for sensitive detection using a standard UV detector. |

X-ray Diffraction Analysis for Crystalline Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a molecule and its packing in the crystalline state. libretexts.org This technique provides unambiguous information on bond lengths, bond angles, and absolute stereochemistry (if a heavy atom is present or anomalous dispersion is used), which is invaluable for confirming the structure of newly synthesized compounds like this compound. mdpi.com

The process begins with the growth of a high-quality single crystal of the compound, which is often the most challenging step. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. libretexts.org By analyzing the positions and intensities of these spots, researchers can calculate the electron density map of the molecule and build a detailed model of its atomic structure. mdpi.com

While a specific crystal structure for this compound is not available in the cited public literature, the results from an XRD analysis would provide the data shown in the hypothetical table below. This information is crucial for understanding the molecule's conformation, intramolecular interactions, and how it packs in the solid state, which can influence its physical properties. The analysis of other complex organic molecules demonstrates the power of this technique to confirm proposed structures and reveal subtle stereochemical details. researchgate.net

| Parameter | Example Data | Significance |

|---|---|---|

| Chemical Formula | C₇H₁₀O₂ | Confirms the elemental composition of the molecule in the crystal. |

| Formula Weight | 126.15 g/mol | Molecular mass corresponding to the chemical formula. |

| Crystal System | Monoclinic | Describes the basic geometry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 5.9 Å, b = 10.9 Å, c = 14.8 Å, β = 98.6° | The lengths and angles of the smallest repeating unit of the crystal lattice. mdpi.com |

| Volume (V) | 900 ų | The volume of the unit cell. mdpi.com |

| Molecules per Unit Cell (Z) | 4 | The number of molecules contained within one unit cell. |

| Calculated Density | 1.57 g/cm³ | The theoretical density of the crystal, derived from formula weight and unit cell volume. mdpi.com |

Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance

Effective sample preparation is a prerequisite for accurate and reliable quantitative analysis, especially when the analyte is present in a complex matrix (e.g., environmental samples, reaction mixtures). The primary goals are to isolate the analyte of interest, remove interfering substances, and concentrate the sample to a level suitable for the analytical instrument. For a moderately polar compound like this compound, Solid-Phase Extraction (SPE) is a highly effective and versatile sample preparation technique. nih.gov SPE utilizes a solid sorbent packed in a cartridge to retain the analyte from a liquid sample, after which interfering components are washed away and the purified analyte is eluted with a small volume of a suitable solvent. nih.gov

In addition to sample cleanup, chemical derivatization is often employed to enhance the analytical performance of a compound, particularly for gas chromatography (GC) analysis. researchgate.net Derivatization is a technique where the analyte is chemically modified to produce a new compound with more desirable properties. For this compound, the primary target for derivatization is the ketone functional group. The main objectives of derivatization in this context are to:

Increase Volatility: Converting the polar ketone group into a less polar, more volatile derivative improves its behavior in the GC system, leading to better peak shape and thermal stability. jfda-online.com

Enhance Detector Response: Introducing specific functional groups (e.g., halogenated groups) can dramatically increase the sensitivity of detectors like the Electron Capture Detector (ECD).

Improve Chromatographic Separation: Modifying the analyte's structure can improve its separation from other components in the mixture. jfda-online.com

Common derivatization strategies applicable to the ketone group include silylation and oximation. Silylation, often using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the enolizable ketone into its corresponding trimethylsilyl (B98337) (TMS) enol ether. Oximation, using reagents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), converts the carbonyl group into a pentafluorobenzyl oxime, which is highly responsive to an ECD.

| Strategy | Reagent | Reaction | Analytical Advantage |

|---|---|---|---|

| Silylation | BSTFA + 1% TMCS | Converts the ketone to a more volatile and thermally stable TMS enol ether. | Improves peak shape and reduces adsorption in GC systems. Suitable for GC-MS analysis. |

| Oximation | PFBHA Hydrochloride | Reacts with the carbonyl group to form an oxime derivative. | The pentafluorobenzyl group provides a very high response on an Electron Capture Detector (ECD), enabling trace-level analysis. |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Can react with the enol form to produce a trifluoroacetyl enol ester. | Introduces a fluorinated group, enhancing volatility and ECD response. |

Computational Chemistry and Theoretical Modeling of 3 Methoxy 4 Methyl 2 Cyclopenten 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for elucidating the electronic properties and predicting the reactivity of 3-Methoxy-4-methyl-2-cyclopenten-1-one. scielo.org.mx These methods solve approximations of the Schrödinger equation to determine the molecule's electron distribution and energy levels. wavefun.com

High-level ab initio calculations, such as the G3(MP2)//B3LYP level of theory, can be employed to accurately determine gas-phase enthalpies of formation. mdpi.comresearchgate.net For a molecule like this compound, such calculations would analyze the energetic effects of the methyl and methoxy (B1213986) substituents on the cyclopentenone core. mdpi.com

Key parameters derived from these calculations include:

HOMO-LUMO Energies : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial indicators of a molecule's ability to donate or accept electrons. The energy gap (ΔE) between them correlates with the molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) : An MEP map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would highlight the electronegative oxygen atom of the carbonyl group as a region of negative potential (a site for electrophilic attack) and the hydrogen atoms as regions of positive potential.

Mulliken Charges : These calculations provide the partial charge on each atom, quantifying the electron distribution and identifying electrophilic and nucleophilic centers. The carbonyl carbon and the β-carbon of the enone system are expected to be key electrophilic sites.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

| Mulliken Charge on C=O Carbon | +0.45 e | Highlights electrophilic nature |

| Mulliken Charge on C=O Oxygen | -0.50 e | Highlights nucleophilic nature |

Molecular Dynamics Simulations for Conformational and Solvation Analysis

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations provide critical information on its conformational flexibility and its interactions with solvent molecules.

Solvation analysis involves simulating the molecule within a box of explicit solvent molecules (e.g., water) to study how the solvent organizes around the solute and affects its conformation and dynamics. These simulations can reveal details about hydrogen bonding between the carbonyl oxygen and water, as well as the hydrophobic interactions around the methyl group and the cyclopentene (B43876) ring.

| Parameter | Observation | Implication |

|---|---|---|

| Ring Conformation | Predominantly C(4)-envelope conformation | Identifies the most stable ring pucker |

| Methoxy Group Orientation | Free rotation around the C-O bond, prefers planar alignment with the ring | Defines the accessible spatial orientation of the methoxy group |

| Radial Distribution Function g(r) for Carbonyl Oxygen and Water | High peak at ~2.8 Å | Indicates strong hydrogen bonding with solvent |

| Solvent Accessible Surface Area (SASA) | Hydrophobic (ring, methyl): 150 Ų; Hydrophilic (carbonyl, methoxy): 60 Ų | Quantifies the exposure of different molecular regions to the solvent |

In Silico Prediction of Reaction Mechanisms and Energetic Pathways

Theoretical modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, computational methods can identify transition states, intermediates, and the activation energies associated with different reaction pathways. acs.org

As an α,β-unsaturated ketone, this compound is susceptible to various reactions, including:

Michael Addition : Nucleophilic attack at the β-carbon.

Cycloaddition Reactions : Participation of the double bond in reactions like the Diels-Alder reaction.

Computational studies can model the approach of a nucleophile or a diene to the cyclopentenone substrate. By calculating the energies of the reactants, transition state structures, and products, the thermodynamic and kinetic feasibility of a proposed mechanism can be evaluated. For instance, DFT calculations can determine whether a reaction is likely to proceed under thermal or photochemical conditions and can predict the stereochemical outcome of the reaction. acs.org

| Reaction Coordinate Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Cyclopentenone + Nucleophile) | 0.0 |

| Transition State (TS1) | +15.2 |

| Intermediate | -5.8 |

| Product | -12.5 |

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) modeling aims to correlate the structural features of a molecule with its biological or chemical activity. nih.gov Computational SAR, or Quantitative Structure-Activity Relationship (QSAR), uses statistical methods to build mathematical models that predict the activity of new compounds. nih.gov

For this compound, a QSAR study would involve synthesizing a series of derivatives with modifications at various positions (e.g., changing the methyl or methoxy group, adding substituents to the ring). researchgate.net The biological activity of these compounds would be measured experimentally.

Computational descriptors for each molecule in the series would then be calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). A statistical model (such as multiple linear regression or machine learning algorithms) is then generated to find the best correlation between the descriptors and the observed activity. nih.gov Such a model can predict the activity of untested derivatives and guide the design of more potent compounds. researchgate.net

Molecular Docking and Ligand-Target Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target macromolecule, typically a protein receptor. jbcpm.comnih.gov This method is crucial in drug discovery for identifying potential biological targets and predicting binding affinity.

The docking process involves:

Preparation : Obtaining or modeling the 3D structures of the ligand and the target protein. The ligand's structure is energy-minimized.

Docking Simulation : A docking algorithm systematically samples different positions and orientations of the ligand within the protein's active site.

Scoring : Each pose is evaluated using a scoring function that estimates the binding free energy (ΔG), typically reported in kcal/mol. Lower scores indicate more favorable binding. researchgate.net

Docking studies can reveal key interactions, such as hydrogen bonds between the ligand's carbonyl oxygen and amino acid residues in the active site, as well as hydrophobic or van der Waals interactions. nih.gov These predictions provide a structural basis for the molecule's potential biological activity and can guide modifications to improve binding affinity and selectivity. ugm.ac.id

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Affinity (ΔG) | -7.2 kcal/mol | Indicates a favorable binding interaction |

| Estimated Inhibition Constant (Ki) | 6.5 µM | Predicts the concentration needed for 50% inhibition |

| Key Hydrogen Bond Interactions | Carbonyl Oxygen with Lysine residue backbone | Identifies a critical anchor point for binding |

| Key Hydrophobic Interactions | Methyl group and cyclopentene ring with Leucine and Valine residues | Highlights contributions from nonpolar regions |

Applications of 3 Methoxy 4 Methyl 2 Cyclopenten 1 One in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Intermediate for Complex Organic Molecules

The unique structural features of 3-methoxy-4-methyl-2-cyclopenten-1-one, characterized by a functionalized five-membered ring, make it a valuable synthetic intermediate in the construction of complex organic molecules. The presence of a ketone, a double bond, a methoxy (B1213986) group, and a methyl group on the cyclopentenone core provides multiple reaction sites for chemists to elaborate and build molecular complexity. This versatility allows for its potential application as a precursor in the synthesis of various high-value compounds, including pharmaceuticals, agrochemicals, and natural products.

Precursors for Pharmaceutical Compounds

While direct synthesis of specific commercial drugs starting from this compound is not extensively documented in publicly available literature, the cyclopentenone motif is a key structural element in a variety of biologically active molecules. The reactivity of the enone system allows for conjugate additions, cycloadditions, and other transformations that are fundamental in the synthesis of pharmaceutical agents. For instance, cyclopentenone-containing compounds have been investigated for their potential as anticancer and antiviral agents. The core structure of this compound provides a scaffold that can be modified to generate libraries of compounds for drug discovery programs. The methoxy and methyl groups can influence the electronic properties and steric interactions of the molecule, potentially leading to derivatives with enhanced biological activity and selectivity.

Potential Pharmaceutical Scaffolds from Cyclopentenone Derivatives

| Therapeutic Area | Compound Class | Synthetic Transformation Example |

| Oncology | Prostaglandin (B15479496) Analogs | Conjugate addition and side-chain elaboration |

| Virology | Carbocyclic Nucleosides | Modification of the cyclopentene (B43876) ring |

| Inflammation | Anti-inflammatory agents | Michael addition of sulfur or nitrogen nucleophiles |

Building Blocks for Agrochemicals

Similar to its potential in pharmaceuticals, the cyclopentenone framework is relevant to the development of new agrochemicals, such as herbicides, insecticides, and fungicides. The biological activity of many natural and synthetic compounds is often associated with specific functionalized ring systems. The structure of this compound can serve as a starting point for the synthesis of novel pesticides. For example, modifications of the cyclopentenone ring can lead to compounds that mimic the structure of natural herbicides or that interact with specific biological targets in pests. The strategic placement of the methoxy and methyl groups can be used to fine-tune the compound's properties, such as its environmental persistence, target specificity, and efficacy.

Intermediates in Natural Product Synthesis (e.g., Prostaglandins (B1171923), Jasmones)

The synthesis of natural products is a significant area where cyclopentenone derivatives play a crucial role. Many biologically active natural products, including prostaglandins and jasmones, contain a cyclopentane (B165970) or cyclopentenone core.

Prostaglandins: These are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. Structurally, they are based on a cyclopentane ring. Substituted cyclopentenones are key precursors in many total syntheses of prostaglandins. The enone functionality allows for the stereocontrolled introduction of the two characteristic side chains of the prostaglandin skeleton through conjugate addition reactions. While specific examples detailing the use of this compound were not found, its functional group arrangement makes it a plausible starting material for the synthesis of certain prostaglandin analogs.

Jasmones: This class of compounds, including cis-jasmone and methyl jasmonate, are fragrance components found in the oil of jasmine and other plants. They are characterized by a 3-methyl-2-pentyl-2-cyclopenten-1-one structure. The synthesis of jasmone (B1672801) and its derivatives often involves the alkylation of a cyclopentenone precursor. The core structure of this compound contains the necessary methyl group at the 4-position, which, after appropriate chemical transformations, could potentially be isomerized and further functionalized to yield jasmone-type molecules.

Key Natural Products with Cyclopentenone-Derived Cores

| Natural Product Class | Key Structural Feature | Role of Cyclopentenone Intermediate |

| Prostaglandins | Substituted cyclopentane ring | Template for stereoselective side-chain introduction |

| Jasmones | 2,3-disubstituted cyclopentenone | Precursor for alkylation and functionalization |

Contribution to Advanced Materials Development

The reactivity of the cyclopentenone ring system also suggests potential applications in the field of materials science, although this is a less explored area for this specific compound.

Functional Material Intermediates

The double bond within the this compound ring can in principle participate in polymerization reactions. For instance, the Lewis acid-catalyzed polymerization of the parent compound, 2-cyclopenten-1-one, has been reported to yield a ketone-functionalized polyolefin. nih.gov Such polymers, rich in carbonyl functional groups, could have interesting properties for applications in areas like specialty coatings, adhesives, or as functional additives. The presence of the methoxy and methyl substituents on the ring of this compound could influence the polymerization process and the properties of the resulting polymer, potentially leading to materials with tailored thermal stability, solubility, or chemical resistance.

Ligands and Catalytic Components in Organometallic Chemistry (e.g., Olefin Polymerization)

While not a conventional ligand, the oxygen atom of the ketone and the methoxy group in this compound could potentially coordinate to metal centers, forming organometallic complexes. The cyclopentenone scaffold can be catalytically activated by transition metals like rhodium, which can cleave carbon-carbon bonds within the ring. nih.govnih.gov This reactivity opens up possibilities for using cyclopentenone derivatives in catalytic cycles for the synthesis of other complex molecules. Although there is no direct evidence of this compound being used as a ligand in olefin polymerization, the broader field of organometallic chemistry often explores novel ligand architectures to control the activity and selectivity of polymerization catalysts. The specific substitution pattern of this molecule could offer unique steric and electronic properties if incorporated into a catalytic system.

Valorization of Biomass into Platform Chemicals and Biofuels

The conversion of biomass into valuable chemicals typically involves the breakdown of complex biopolymers like cellulose (B213188) and hemicellulose into simpler sugar molecules. These sugars can then be catalytically transformed into a variety of platform chemicals, which are foundational molecules for producing a wide range of products.

Research in biomass conversion has established viable pathways for synthesizing certain cyclopentenone structures. A notable route involves the hydrogenolysis of cellulose to 2,5-hexanedione (B30556), which can then undergo an intramolecular aldol (B89426) condensation to produce 3-methylcyclopent-2-enone with high yields. nih.govrsc.org This process highlights a successful strategy for creating C6-based cyclic ketones from cellulose, a primary component of biomass. nih.gov

The conversion process can be summarized in the following steps:

Hydrogenolysis of Cellulose: Cellulose is broken down in the presence of a catalyst (e.g., HCl + Pd/C) to form 2,5-hexanedione. nih.gov

Intramolecular Aldol Condensation: The resulting 2,5-hexanedione is then treated with a base catalyst, such as MgO, to induce a ring-closing reaction, forming 3-methylcyclopent-2-enone. nih.gov A carbon yield of 98% for this specific step has been reported. rsc.org

While these findings demonstrate the feasibility of producing methylated cyclopentenones from biomass, the scientific literature does not currently provide specific evidence for the synthesis of this compound through similar or alternative biomass conversion pathways.

Bio-oil, a liquid product of biomass pyrolysis, is a complex mixture of oxygenated organic compounds. mdpi.com To be used as a fuel or chemical feedstock, it must undergo an upgrading process to remove oxygen and improve its properties. cetjournal.itacs.org This is often achieved through catalytic cracking or hydrodeoxygenation. mdpi.com

The upgrading process involves several key reactions:

Hydrodeoxygenation (HDO): Removes oxygen atoms from organic compounds by reacting them with hydrogen.

Cracking: Breaks down large molecules into smaller, more valuable ones.

Decarbonylation/Decarboxylation: Removes oxygen in the form of carbon monoxide or carbon dioxide. mdpi.com

Biological Relevance and Mechanistic Investigations of 3 Methoxy 4 Methyl 2 Cyclopenten 1 One and Its Analogs

Natural Occurrence and Proposed Biosynthetic Origins

While specific data regarding the natural occurrence and biosynthesis of 3-Methoxy-4-methyl-2-cyclopenten-1-one is not extensively documented in scientific literature, an examination of its structural analogs provides insight into the prevalence and origins of the cyclopentenone moiety in nature.

The cyclopentenone structural motif is present in a variety of natural products found in plants and food. A notable analog, 2-hydroxy-3-methyl-2-cyclopentenone, also known as methyl cyclopentenolone, has been identified in certain plant-derived materials. chemicalbook.com Specifically, it is a known constituent of oak wood and is also found in coffee beans, contributing to the characteristic aroma of these products. chemicalbook.com The broader class of cyclopentanoid compounds, which includes cyclopentenones, is recognized in various plant families such as Passifloraceae, Flacourtiaceae, and Turneraceae. researchgate.net

Table 1: Occurrence of Cyclopentenone Analogs in Plant and Food Sources

| Compound/Analog | Source |

| 2-Hydroxy-3-methyl-2-cyclopentenone | Oak, Coffee beans chemicalbook.com |

| Jasmone (B1672801) | Jasmine flowers wikipedia.org |

| Prostaglandins (B1171923) | Various plant and animal tissues wikipedia.org |

| Cyclopentenylglycines | Passifloraceae, Flacourtiaceae, Turneraceae researchgate.net |

Microbial sources are also a rich reservoir of diverse cyclopentenone structures. Various fungi and bacteria have been found to produce metabolites containing the cyclopentenone ring. For instance, new cyclopentenone derivatives, daldispones A and B, have been isolated from the fungus Daldinia sp., which have demonstrated significant anti-influenza A virus activities. researchgate.net Similarly, a novel cytotoxic cyclopentenone, trichoderone, was identified from a marine-derived fungus of the Trichoderma species. researchgate.net The discovery of these compounds underscores the potential of microorganisms as a source of bioactive cyclopentenones.

Table 2: Examples of Cyclopentenone Analogs from Microbial Sources

| Compound/Analog | Microbial Source |

| Daldispones A and B | Daldinia sp. (fungus) researchgate.net |

| Trichoderone | Trichoderma sp. (marine-derived fungus) researchgate.net |

| 5-Hydroxycyclopenicillone | Trichoderma sp. (sponge-derived fungus) researchgate.net |

The biosynthetic pathways for many simple cyclopentenones like this compound are not well-elucidated. However, the synthesis of related compounds offers potential models. For 2-hydroxy-3-methyl-2-cyclopentenone, while its natural biosynthetic route is not detailed, numerous chemical synthesis pathways exist, including methods starting from 2,5-hexanedione (B30556) or 2-methylfuran, which may mimic aspects of natural formation under certain conditions. chemicalbook.com

In the broader context of cyclopentanoid natural products, such as certain terpenes, the biosynthesis often involves the cyclization of acyclic precursors derived from the isoprenoid pathway. wikipedia.org For example, diterpenes, which sometimes feature cyclopentane (B165970) rings, are synthesized from geranylgeranyl diphosphate (B83284) (GGPP). nih.gov While not directly leading to simple methylated cyclopentenones, these pathways highlight nature's strategies for constructing five-membered rings. The Nazarov cyclization, a well-established chemical reaction for synthesizing cyclopentenones from divinyl ketones, represents a plausible biological transformation, although its enzymatic equivalent for simple cyclopentenones is yet to be fully characterized. wikipedia.orgthieme-connect.com

Endogenous Metabolic Pathways and Biological Roles of Related Cyclopentenones

Within biological systems, particularly in mammals, the most well-studied endogenous cyclopentenones are the cyclopentenone prostaglandins (cyPGs). These signaling molecules are not stored in cells but are synthesized on demand from fatty acid precursors. chemicalbook.com

The biosynthesis of cyPGs begins with the release of arachidonic acid from the cell membrane, which is then metabolized by cyclooxygenase (COX) enzymes to form prostaglandin (B15479496) H2 (PGH2). PGH2 serves as a common precursor to various prostaglandins, including PGE2 and PGD2. Through a process of dehydration within the cyclopentane ring, PGE2 and PGD2 can be converted into the A-series and J-series of prostaglandins, respectively, which are characterized by the α,β-unsaturated carbonyl group in the cyclopentenone ring. wikipedia.org For example, PGD2 is metabolized to PGJ2, which can be further converted to Δ12-PGJ2 and 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2). chemicalbook.com

These endogenous cyclopentenones play significant roles as autocrine and paracrine mediators, contributing to local homeostasis. chemicalbook.com They are known to possess potent anti-inflammatory, anti-neoplastic, and anti-viral properties. wikipedia.org A primary mechanism of their action involves the regulation of transcription factors crucial for inflammatory responses, such as NF-κB. wikipedia.org Additionally, 15d-PGJ2 is a high-affinity endogenous ligand for the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPARγ), through which it modulates gene transcription and influences processes like adipocyte differentiation. chemicalbook.com

Structure-Activity Relationship (SAR) Studies for Bioactive Properties

The biological activity of cyclopentenone-containing compounds is intrinsically linked to the chemical features of the cyclopentenone ring itself. The α,β-unsaturated ketone is a key pharmacophore that acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as the thiol groups of cysteine in proteins. This reactivity is central to many of the biological effects of cyclopentenones.

The electrophilic nature of the cyclopentenone ring allows these molecules to interact with and modulate the function of various cellular target proteins, often independent of specific G-protein coupled receptors. wikipedia.org For instance, the anti-inflammatory activity of 15d-PGJ2 is mediated by its reactive α,β-unsaturated carbonyl group, which targets the transcription factor NF-κB and its activating kinase. wikipedia.org

Structure-activity relationship (SAR) studies on various synthetic and natural cyclopentenones have confirmed the importance of the enone moiety. Modifications to this system can significantly alter biological activity. For example, in a series of synthetic diarylpentanoids with a cyclopentanone (B42830) moiety, the presence of the five-membered ring influenced antibacterial potency. google.com Furthermore, studies on synthetic 3-alkyl-2-aryl-2-cyclopenten-1-one oxime derivatives as inhibitors of tumor necrosis factor-α (TNF-α) production highlight how substitutions on the cyclopentenone ring can be optimized to achieve potent biological effects at sub-micromolar concentrations. acs.org The cyclopentenone unit is considered a powerful synthon in the synthesis of bioactive molecules due to the wide range of chemical modifications that can be performed on the enone structural motif. acs.org

Influence of Methoxy (B1213986) and Methyl Substituents on Activity Profiles

The biological activity of cyclopentenone-based compounds is significantly influenced by the presence, position, and nature of substituents on the core ring structure. The methoxy (-OCH₃) and methyl (-CH₃) groups, in particular, play critical roles in defining the potency and specificity of these molecules, primarily through a combination of electronic and steric effects.

Studies on antifungal cyclopentenediones, such as coruscanone A analogs, have highlighted the critical role of the O-methylation of the enolic hydroxy group. nih.gov The presence of the methoxy group is a key determinant of antifungal activity when compared to the demethylated precursor, which shows significantly reduced or marginal activity. nih.gov This suggests that the methoxy group is essential for the compound's interaction with its biological target. The electronic influence of the methoxy group can affect the reactivity of the cyclopentenone ring system. Depending on its position, a methoxy substituent can exert an electron-donating mesomeric effect, which can enhance bioactivity. nih.gov

Conversely, the introduction of additional methyl groups directly onto the cyclopentenedione (B8730137) ring can have a detrimental effect on activity. For instance, methyl substitution at the C-5 position of certain antifungal cyclopentenediones leads to a surprising lack of activity. nih.gov This is attributed to steric hindrance, where the bulky methyl group physically obstructs the reactive site of the molecule from interacting with its target, which is postulated to be a nucleophilic site within a target enzyme. nih.gov The energetic effects of methyl groups on cyclic systems are well-documented, and their presence can introduce conformational changes that influence how the molecule is recognized by biological targets like enzymes. mdpi.comnih.gov

Table 1: Influence of Methoxy and Methyl Substituents on Cyclopentenone Bioactivity

| Substituent | Position | Observed Effect on Bioactivity | Postulated Reason | Reference |

| Methoxy (-OCH₃) | Enolic Position | Essential for antifungal activity | Enhances interaction with the biological target | nih.gov |

| Methyl (-CH₃) | C-5 of Cyclopentenedione Ring | Abrogates antifungal activity | Steric hindrance at the reactive site | nih.gov |

| Methoxy (-OCH₃) | para on Aromatic Ring | Enhances activity | Mesomeric (electron-donating) effect | nih.gov |

| Methoxy (-OCH₃) | ortho on Aromatic Ring | Decreases activity | Steric or coordination effects | nih.gov |

Derivatization Strategies for Modulating Biological Effects

The modulation of biological effects in cyclopentenone-based compounds is frequently achieved through targeted derivatization. These strategies aim to enhance potency, improve selectivity, or alter the mode of action by systematically modifying the core structure.

One primary strategy involves the modification of the enolic functionality. Given the importance of the methoxy group for antifungal activity, this position is a key target for derivatization. nih.gov Researchers have explored replacing the methyl ether with other alkyl or acyl groups to probe the structural requirements of the target's binding pocket. Such modifications can significantly impact the resulting antifungal potency, indicating that while O-methylation is beneficial, the size and nature of the substituent at this position are critical. nih.gov

Another significant derivatization approach focuses on the cyclopentenedione ring itself, which is often considered the reactive "warhead" of the molecule. nih.gov However, as noted, substitutions on this ring must be carefully considered. While the introduction of a small methyl group at C-5 can eliminate activity due to steric hindrance, replacing it with a much larger phenyl group can also lead to a significant decrease in activity, presumably due to a reduced affinity for the target. nih.gov This highlights a specific and constrained structural requirement for substituents on the core ring.

Mechanistic Investigations of Reported Bioactivities

Understanding the precise molecular mechanisms by which this compound and its analogs exert their biological effects is crucial for their development as potential therapeutic agents. Research has focused on elucidating their actions in antimicrobial, antioxidant, and enzyme-inhibitory contexts.

Antimicrobial and Antifungal Activity Mechanisms

The primary mechanism proposed for the antifungal activity of cyclopentenedione-containing compounds is based on their function as Michael acceptors. nih.gov The cyclopentenedione ring is considered the "warhead" of the molecule, containing an electrophilic center that can react with nucleophiles. nih.gov

It is postulated that these compounds react at the C-5 position of the cyclopentenedione ring with a nucleophilic site, such as a cysteine or histidine residue, within a critical fungal enzyme or protein. nih.gov This reaction forms an irreversible covalent adduct, effectively deactivating the target protein and leading to fungal cell death. This mechanism is similar to that of maleimide (B117702) derivatives, which are known to act as Michael acceptors. The lack of activity in analogs with a methyl group at the C-5 position provides strong evidence for this hypothesis, as the substituent would sterically hinder the approach of the nucleophile to the reactive site. nih.gov The selectivity of this structural moiety for fungal pathogens over other cell types is a key area of interest, suggesting a specific interaction with a fungal-specific target. nih.gov

Exploration of Enzyme Inhibitory Mechanisms (where applicable to specific compound types)

The ability of cyclopentenone derivatives to inhibit enzymes is central to their biological activity, particularly their antimicrobial effects. researchgate.net The primary mechanism of inhibition is often irreversible and covalent, stemming from the electrophilic nature of the cyclopentenone ring.

As described in the antifungal mechanism (Section 6.4.1), these compounds can act as mechanism-based inhibitors or affinity labels. The Michael addition reaction, where a nucleophilic residue in the enzyme's active site attacks the cyclopentenone ring, leads to the formation of a stable covalent bond. nih.gov This type of irreversible inhibition permanently inactivates the enzyme, which can be a highly effective mode of action.

Future Perspectives and Emerging Research Avenues

Development of Novel Asymmetric Synthesis Methodologies

The synthesis of chiral cyclopentenones is a critical area of research, as the enantiomeric form of a molecule can dictate its biological activity and sensory properties. acs.org For 3-Methoxy-4-methyl-2-cyclopenten-1-one, where the methyl-bearing carbon is a stereocenter, the development of novel asymmetric synthesis methodologies is paramount for accessing enantiomerically pure forms.

Future research is focused on several key strategies:

Enzymatic Resolutions: This established method uses enzymes, particularly lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. acs.orgmdpi.com This technique is valued for its high enantioselectivity and mild reaction conditions. acs.org Research is moving towards discovering novel enzymes with higher efficiency and broader substrate scope, as well as optimizing reaction conditions for dynamic kinetic resolution (DKR), a process that can theoretically convert 100% of a racemic mixture into a single desired enantiomer. acs.orgmdpi.com

Chiral Auxiliaries: This approach involves temporarily attaching a chiral molecule (the auxiliary) to the cyclopentenone precursor to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. rsc.org While effective, this method can be atom-inefficient. Future work aims to develop more efficient and easily recyclable chiral auxiliaries.

Asymmetric Catalysis: This is a highly sought-after approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. mdpi.com Research is exploring new organocatalysts and transition-metal complexes for reactions like asymmetric aldol (B89426) condensations, Michael additions, and Nazarov cyclizations to construct the chiral cyclopentenone core with high enantioselectivity. acs.orgacs.org For instance, developing a catalytic system for the diastereo- and enantioselective Hajos–Parrish–Eder–Sauer–Wiechert (HPESW) reaction could provide a direct route to complex chiral cyclopentenones. acs.org

A comparison of potential asymmetric methodologies is presented below.

| Methodology | Advantages | Research Focus |

| Enzymatic Resolution | High enantioselectivity, mild conditions, environmentally benign. acs.org | Discovery of novel lipases, optimization for Dynamic Kinetic Resolution (DKR). mdpi.com |

| Chiral Auxiliaries | Reliable stereochemical control, well-established procedures. rsc.org | Development of highly efficient and recyclable auxiliaries to improve atom economy. |

| Asymmetric Catalysis | High efficiency (low catalyst loading), potential for large-scale synthesis. mdpi.com | Design of novel organocatalysts and transition-metal complexes for key cyclization reactions. acs.orgacs.org |

Exploration of New Catalytic Transformations and Sustainable Processes

Modern chemical synthesis places a strong emphasis on sustainability and efficiency. For this compound, this translates to developing new catalytic transformations that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

Biomass Conversion: A significant emerging avenue is the synthesis of cyclopentenone derivatives from biomass. Furfural, a platform chemical derived from lignocellulosic biomass, can be converted into cyclopentanone (B42830) through catalytic hydrogenation and rearrangement. researchgate.netamazonaws.comrsc.org Further functionalization can lead to compounds like this compound. This approach aligns with the principles of green chemistry by replacing petrochemical feedstocks with renewable ones. researchgate.net

Heterogeneous Catalysis: The use of solid catalysts, such as zeolites or metal oxides (e.g., γ-Al2O3/AlOOH nanocomposites), for key reactions like intramolecular aldol condensation offers significant advantages. researchgate.net These catalysts are easily separated from the reaction mixture, can often be regenerated and reused, and can reduce the generation of waste associated with homogeneous catalysts.

Novel Cycloaddition Strategies: Research into transition-metal-catalyzed cycloadditions, such as nickel-catalyzed [3+2] cycloadditions of cyclopropanones with alkynes, provides new pathways to construct the 2,3-disubstituted cyclopentenone core. semanticscholar.org These methods can offer novel regioselectivity compared to traditional methods like the Pauson-Khand reaction, expanding the toolbox for synthetic chemists. semanticscholar.org

| Sustainable Approach | Description | Key Advantages |

| Biomass Valorization | Synthesis from renewable feedstocks like furfural. amazonaws.com | Reduces reliance on fossil fuels, utilizes waste agricultural materials. researchgate.net |

| Heterogeneous Catalysis | Use of solid, reusable catalysts (e.g., metal oxides) for cyclization. researchgate.net | Simplified product purification, catalyst recyclability, reduced waste. |

| Atom-Economic Reactions | Development of catalytic cycloadditions and tandem reactions. semanticscholar.orgnih.gov | Maximizes the incorporation of starting material atoms into the final product, increasing efficiency. |

Advanced Analytical Method Development for Trace Analysis and Complex Systems

As 3-Methoxy-4-methyl-2-cyclopenten-one is a potent flavor compound, its detection and quantification at trace levels in complex food and environmental matrices are crucial for quality control and research.

Future research in this area is focused on enhancing the sensitivity, selectivity, and speed of analytical methods.

Multidimensional Chromatography: Techniques like two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) offer significantly higher resolving power than conventional GC-MS. This is particularly useful for separating the target analyte from co-eluting matrix components in complex samples like coffee or processed foods.

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and time-of-flight (TOF) mass spectrometers provide highly accurate mass measurements, which aids in the unambiguous identification of the compound and its metabolites, even in the presence of significant background noise.

Stable Isotope Dilution Assays (SIDA): The synthesis of an isotopically labeled internal standard for this compound would enable the development of highly accurate and precise quantification methods. SIDA is considered the gold standard for quantitative analysis as it effectively compensates for matrix effects and variations in sample preparation and instrument response. nih.gov

Solid-Phase Microextraction (SPME): Continued development of novel fiber coatings for SPME can improve the selective extraction and pre-concentration of volatile and semi-volatile compounds like cyclopentenones from complex matrices, thereby enhancing detection limits. albany.edu

In-depth Mechanistic Studies of Bioactivity and Bioavailability

While many cyclopentenones are known for their biological activity, detailed mechanistic studies for this compound are still an emerging area. nih.gov Future research is needed to understand how this specific molecule interacts with biological systems.

Target Identification: Investigating the molecular targets of this compound is a primary goal. Cyclopentenones can act as Michael acceptors, allowing them to form covalent bonds with nucleophilic residues (like cysteine) in proteins. Research will likely employ chemoproteomic approaches to identify protein targets and elucidate the mechanism of action, which could be relevant to its potential antimicrobial or signaling activities. nih.gov

Metabolism and Bioavailability Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile is crucial. In vivo and in vitro studies using liver microsomes or other model systems will be necessary to identify metabolic pathways (e.g., demethylation, reduction, conjugation) and determine the compound's stability and bioavailability. This is particularly important for a flavor compound that is ingested.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs of this compound will help to establish clear relationships between its chemical structure and biological activity. This can guide the design of new compounds with enhanced or more specific effects.

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and biological research by accelerating the discovery and optimization of small molecules. nih.govmdpi.com

Predictive Bioactivity Modeling: ML algorithms can be trained on large datasets of known compounds and their biological activities to create models that predict the potential bioactivity of new or untested molecules like 3-Methoxy-4-methyl-2-cyclopenten-one. stanford.edunih.govrsc.org This can help prioritize compounds for experimental screening and identify potential therapeutic applications.

De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design novel molecular structures with desired properties. patsnap.comnih.gov These tools could be used to generate analogs of this compound optimized for specific flavor profiles, higher binding affinity to a biological target, or improved ADMET properties.

Synthesis Planning: AI-powered retrosynthesis tools can analyze a target molecule and propose efficient synthetic routes. mdpi.com This can significantly speed up the process of synthesizing novel analogs for SAR studies by identifying the most viable and cost-effective chemical pathways.

| AI/ML Application | Description | Potential Impact on this compound Research |

| Predictive Modeling | Using ML to predict properties like bioactivity, toxicity, and sensory attributes from molecular structure. stanford.edutandfonline.com | Rapidly screen virtual libraries for analogs with desired properties; predict potential off-target effects. |

| Generative Design | Employing AI to create novel molecular structures with optimized characteristics. patsnap.com | Discover new flavor compounds with unique profiles; design potent and selective bioactive molecules. |

| Retrosynthesis Planning | AI algorithms suggest optimal and efficient synthetic routes to target molecules. mdpi.com | Accelerate the synthesis of novel analogs for experimental testing and SAR studies. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.